molecular formula C19H22O4 B3216460 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester CAS No. 1171923-49-1

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester

Cat. No. B3216460
CAS RN: 1171923-49-1
M. Wt: 314.4 g/mol
InChI Key: NGCKEYRYKGRTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2012 and has gained popularity among researchers due to its potent agonistic activity on the CB1 and CB2 receptors. MMB-2201 is a highly selective agonist that has been used in various scientific studies to investigate the biochemical and physiological effects of cannabinoids.

Scientific Research Applications

Synthesis and Structural Analysis

  • T. Akiyama et al. (1994) reported the mild deprotection of various esters, including methoxymethyl and methoxyethoxymethyl esters, with AlCl3-N,N-dimethylaniline. This method could be applicable in manipulating the structure of 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester for specific research purposes (Akiyama et al., 1994).

Potential Cytotoxic Activities

  • J. Kossakowski et al. (2005) investigated the cytotoxic potential of various benzo[b]furancarboxylic acid derivatives, demonstrating the potential for such compounds, including 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester, in cancer research (Kossakowski et al., 2005).

Antimicrobial Applications

  • H. Du et al. (2009) isolated phenolic compounds from Anabasis aphylla, which showed selective inhibitory activity against various microorganisms. This research suggests a potential for the use of 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester in antimicrobial applications (Du et al., 2009).

Chemical Transformations and Reactions

  • The work by B. Das and G. Kabalka (2008) on the synthesis of various benzoic acid derivatives highlights the versatility and potential of chemical transformations in compounds like 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester (Das & Kabalka, 2008).

  • J. Svete et al. (1997) used derivatives of benzoic acid in peptide synthesis, indicating the potential use of 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester in similar applications (Svete et al., 1997).

properties

IUPAC Name

ethyl 2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-4-23-19(20)18-16(10-7-11-17(18)21-3)13-22-12-15-9-6-5-8-14(15)2/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCKEYRYKGRTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190806
Record name Ethyl 2-methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester

CAS RN

1171923-49-1
Record name Ethyl 2-methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171923-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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